5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c17-14-7-6-13(21-14)15(20)18-9-8-12-10-22-16(19-12)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHUEBCQKTUBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Synthesis
The 2-phenylthiazol-4-yl moiety is synthesized via the Hantzsch thiazole synthesis, a well-established method for constructing thiazole rings. This involves the condensation of thiourea derivatives with α-haloketones under basic conditions.
Reaction Mechanism
Thioamide intermediates react with 2-bromoacetophenone derivatives in refluxing ethanol, facilitating cyclization and deprotection of amine groups. For example:
$$
\text{Thioamide} + \text{2-Bromoacetophenone} \xrightarrow{\text{EtOH, reflux}} \text{Thiazole Hydrobromide Intermediate}
$$
This step typically achieves yields of 60–80% under optimized conditions.
Table 1: Thiazole Synthesis Conditions and Yields
| Starting Material | Reagent | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| 2-Phenylthioamide | 2-Bromoacetophenone | Ethanol | Reflux | 75 | |
| 4-Fluorophenylthioamide | 2-Bromo-4-fluoroacetophenone | Ethanol | Reflux | 68 |
Bromination of Furan-2-Carboxamide
Bromination is performed at the 5-position of the furan ring using N-bromosuccinimide (NBS) or molecular bromine. NBS is preferred due to its controlled reactivity and reduced side-product formation.
Bromination Protocol
- Substrate : Furan-2-carboxamide (1.0 equiv)
- Reagent : NBS (1.1 equiv)
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
- Conditions : Stirred at 0–25°C for 4–12 hours.
The reaction progress is monitored via thin-layer chromatography (TLC), with purification by column chromatography (silica gel, ethyl acetate/hexane).
Table 2: Bromination Efficiency Across Solvents
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| DCM | 0 | 6 | 85 | 98 | |
| THF | 25 | 12 | 78 | 95 |
Amidation Coupling
The final step involves coupling the brominated furan-2-carboxamide with the thiazole-ethylamine intermediate using carbodiimide-based coupling agents.
Coupling Methodology
- Reagents :
- 5-Bromofuran-2-carboxylic acid (1.0 equiv)
- 2-(2-Phenylthiazol-4-yl)ethylamine (1.2 equiv)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv)
- N-Hydroxysuccinimide (NHS, 1.5 equiv)
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Conditions : Stirred at 25°C for 12–24 hours.
Table 3: Amidation Reaction Outcomes
| Coupling Agent | Solvent | Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| EDCI/NHS | THF | 18 | 72 | 97 | |
| DCC/DMAP | DMF | 24 | 65 | 94 |
Optimization and Purification
Analytical Characterization
Table 4: Spectroscopic Data for 5-Bromo-N-(2-(2-Phenylthiazol-4-yl)ethyl)furan-2-carboxamide
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the bromine atom can lead to the formation of the corresponding furan-2-carboxamide.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Furan-2-carboxamide.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole moieties. For instance, derivatives of thiazole have shown promising activity against various cancer cell lines, including lung adenocarcinoma and glioblastoma. The incorporation of the phenylthiazole group in 5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide may enhance its cytotoxic effects due to the synergistic action of the furan and thiazole rings, which are known for their ability to interact with biological targets involved in cancer progression .
Antiviral Properties
Thiazole-containing compounds have also been evaluated for their antiviral activities. For example, certain thiazole derivatives demonstrated significant antiviral effects against H5N1 influenza virus. Given the structural similarities, it is plausible that this compound could exhibit similar antiviral properties, warranting further investigation into its efficacy against viral pathogens .
Pharmacological Applications
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thiazoles are frequently associated with antibacterial and antifungal activities. Studies have indicated that modifications in the thiazole ring can lead to enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of bromine in the compound may also contribute to its antimicrobial efficacy through halogenation effects .
Antiparasitic Activity
Research has identified several thiazole derivatives as potential leads in combating parasitic infections such as human African trypanosomiasis. The structural framework of this compound could be optimized for similar antiparasitic activity, particularly against Trypanosoma brucei, which is responsible for this disease .
Material Science
Organic Electronics
The unique electronic properties associated with furan and thiazole rings make this compound a candidate for applications in organic electronics. Research into organic semiconductors has shown that compounds with such heterocycles can exhibit favorable charge transport properties. This opens avenues for the use of this compound in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-(2-thiazol-4-yl)ethyl)furan-2-carboxamide
- 5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)thiophene-2-carboxamide
- 5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrrole-2-carboxamide
Uniqueness
5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide is unique due to the combination of the furan and thiazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds. The presence of the bromine atom also allows for further functionalization through substitution reactions.
Biological Activity
5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide is a heterocyclic compound notable for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring , a thiazole ring , and a bromine atom , which contribute to its unique chemical properties. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H14BrN2O2S |
| Molecular Weight | 398.26 g/mol |
| CAS Number | 863512-86-1 |
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties often exhibit significant antimicrobial properties. In particular, derivatives similar to this compound have shown promising results against various bacterial and fungal strains. For instance, studies have demonstrated that thiazole derivatives can reduce the survival rates of intracellular pathogens while maintaining low toxicity to mammalian cells .
Anticancer Potential
The anticancer activity of this compound is also notable. Thiazoles are well-documented for their cytotoxic effects against different cancer cell lines. The mechanism typically involves the inhibition of specific enzymes or modulation of receptor activities, leading to apoptosis in cancer cells. For example, certain thiazole derivatives have been shown to exhibit IC50 values in the low micromolar range against various cancer types, indicating strong cytotoxicity .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes, disrupting normal cell function.
- Receptor Modulation : It may interact with receptors to alter signaling pathways, contributing to its therapeutic effects.
- Oxidative Stress Induction : Some studies suggest that thiazole derivatives can induce oxidative stress in targeted cells, leading to cell death .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study focusing on thiazole derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting activity comparable to standard antibiotics .
- Cytotoxicity Assessments : In vitro assays have shown that thiazole-containing compounds can significantly inhibit the growth of human glioblastoma and melanoma cell lines, with IC50 values indicating potent anticancer activity .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives reveal that modifications at specific positions can enhance biological activity. For example, the introduction of electron-withdrawing groups has been associated with increased potency against cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the coupling of furoic acid derivatives and aminothiazole intermediates. For example, furoic acid can be activated using coupling agents like EDCI/HOBt, followed by reaction with 2-(2-phenylthiazol-4-yl)ethylamine under basic conditions (e.g., Et₃N). Optimization involves monitoring reaction progress via TLC/HPLC and isolating intermediates via column chromatography. Recrystallization from acetonitrile or ethanol improves purity . Yield optimization may require temperature control (e.g., 0–5°C for sensitive steps) and stoichiometric adjustments of reagents (1.2–1.5 eq. of brominating agents for regioselective substitution) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies the furan-thiazole linkage (e.g., δ 7.2–7.8 ppm for aromatic protons) and the bromo substituent (distinct splitting patterns).
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 417.98).
- IR : Validates carbonyl groups (C=O stretch ~1680 cm⁻¹).
Contradictions (e.g., unexpected splitting in NMR) are resolved by repeating experiments under anhydrous conditions or using deuterated solvents to eliminate impurity interference. Comparative analysis with analogous compounds (e.g., ’s N-(5-bromo-2-hydroxyphenyl)furan-2-carboxamide) helps assign peaks .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Thiazole-containing compounds often exhibit kinase inhibition or antimicrobial activity. Standard assays include:
- Kinase inhibition : ATPase-Glo™ assay for IC₅₀ determination.
- Antimicrobial testing : Broth microdilution (MIC against S. aureus or E. coli).
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity.
Positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs ensure reproducibility. Data interpretation requires normalization to solvent-only controls .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to target proteins, and what are the limitations?
- Methodological Answer :
- Docking Studies : Tools like AutoDock Vina or Schrödinger Maestro model interactions with targets (e.g., EGFR kinase). The furan-thiazole scaffold’s rigidity may favor hydrophobic pockets.
- MD Simulations : GROMACS/AMBER assess stability of ligand-protein complexes over 100-ns trajectories.
Limitations include force field inaccuracies for halogen bonds (Br interactions) and solvent effects. Validation via experimental IC₅₀ values is critical .
Q. What strategies resolve contradictions between theoretical and experimental data in structure-activity relationship (SAR) studies?
- Methodological Answer : Discrepancies (e.g., predicted high affinity but low experimental activity) arise from unaccounted factors like membrane permeability. Mitigation strategies:
- LogP Measurement : Shake-flask method to assess hydrophobicity.
- Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) to identify rapid degradation.
- Crystallography : X-ray/NMR structures of ligand-target complexes reveal steric clashes or improper binding modes. Iterative design cycles refine substituents (e.g., replacing Br with CF₃ for better steric fit) .
Q. How can reaction conditions be optimized for scale-up synthesis while minimizing byproducts?
- Methodological Answer :
- DoE (Design of Experiments) : Taguchi methods optimize variables (temperature, catalyst loading). For bromination, NaBr/Oxone in DMF at 60°C reduces dibromo byproducts.
- Inline Analytics : PAT tools (e.g., ReactIR) monitor intermediates in real time.
- Workup Optimization : Liquid-liquid extraction (ethyl acetate/water) removes unreacted starting materials. Pilot-scale trials (100–500 g) identify mixing or heat transfer issues .
Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CETSA (Cellular Thermal Shift Assay) : Confirms target engagement in live cells by measuring protein thermal stability shifts.
- SAR-by-NMR : Detects fragment binding to secondary sites.
- CRISPR-Cas9 Knockout Models : Validate target specificity (e.g., gene knockout reverses observed activity).
Multi-omics integration (transcriptomics/proteomics) identifies off-target effects .
Contradictions and Special Considerations
- Spectral Assignments : reports δ 7.5 ppm for furan protons, while similar compounds ( ) show upfield shifts (δ 7.2 ppm) due to electron-withdrawing bromine. Contextualize using substituent effects.
- Biological Activity : Thiazole derivatives in show broad activity, but selective targeting requires functional group tuning (e.g., sulfonamide vs. carboxamide linkers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
